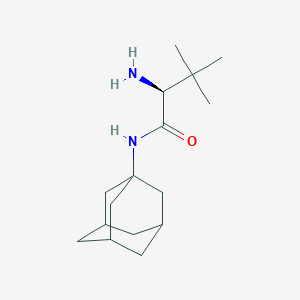
(2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide is an organic compound characterized by its adamantyl group, which is a tricyclic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide typically involves the reaction of adamantylamine with 2-amino-3,3-dimethylbutanoic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.
Major Products
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of adamantyl-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of adamantyl groups with biological macromolecules.
Medicine
Medicinally, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the field of antiviral and anticancer research.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
作用机制
The mechanism of action of (2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
Amantadine: A well-known antiviral drug with a similar adamantyl group.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantyl group.
Rimantadine: Another antiviral drug with structural similarities.
Uniqueness
(2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide is unique due to its specific combination of the adamantyl group with a 2-amino-3,3-dimethylbutanamide backbone. This unique structure may confer distinct biological activities and chemical properties compared to other adamantyl-containing compounds.
属性
分子式 |
C16H28N2O |
|---|---|
分子量 |
264.41 g/mol |
IUPAC 名称 |
(2S)-N-(1-adamantyl)-2-amino-3,3-dimethylbutanamide |
InChI |
InChI=1S/C16H28N2O/c1-15(2,3)13(17)14(19)18-16-7-10-4-11(8-16)6-12(5-10)9-16/h10-13H,4-9,17H2,1-3H3,(H,18,19)/t10?,11?,12?,13-,16?/m1/s1 |
InChI 键 |
NINOUAAIRGLQBT-RRHJKOLHSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C(=O)NC12CC3CC(C1)CC(C3)C2)N |
规范 SMILES |
CC(C)(C)C(C(=O)NC12CC3CC(C1)CC(C3)C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


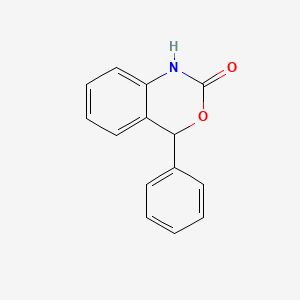


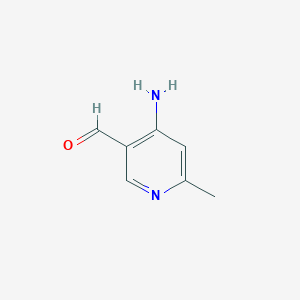
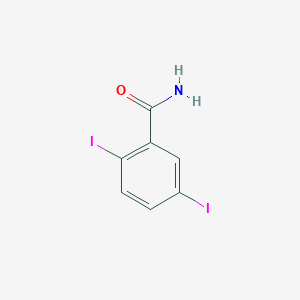
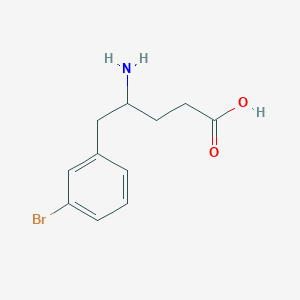
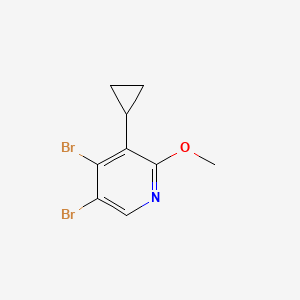
![[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B13901224.png)
![5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B13901225.png)

![Ethanone, 1-[6-(methylthio)-3-pyridinyl]-](/img/structure/B13901243.png)
![6-[(2-azido-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13901252.png)
![1,7-Dioxaspiro[3.5]nonan-3-OL](/img/structure/B13901255.png)

